molecular formula C19H18ClFN6O B2370747 (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone CAS No. 1291867-94-1

(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

Cat. No.: B2370747
CAS No.: 1291867-94-1
M. Wt: 400.84
InChI Key: ONKHGRZXXKRCJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-((4-Chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a hybrid molecule featuring a 1,2,3-triazole core substituted with a 4-chlorophenylamino group at position 5 and linked via a methanone bridge to a 4-(4-fluorophenyl)piperazine moiety. This structure combines aromatic, heterocyclic, and piperazine components, which are common in pharmacologically active compounds.

Properties

CAS No.

1291867-94-1

Molecular Formula

C19H18ClFN6O

Molecular Weight

400.84

IUPAC Name

[5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H18ClFN6O/c20-13-1-5-15(6-2-13)22-18-17(23-25-24-18)19(28)27-11-9-26(10-12-27)16-7-3-14(21)4-8-16/h1-8H,9-12H2,(H2,22,23,24,25)

InChI Key

ONKHGRZXXKRCJZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

Biological Activity

The compound (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting them in a structured format.

Basic Information

PropertyValue
Molecular FormulaC21H23ClN6O
Molecular Weight410.9 g/mol
IUPAC Name[5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone
InChIInChI=1S/C21H23ClN6O/c1-...
InChI KeyCZDVKWQKIWRQMB-UHFFFAOYSA-N

Structural Characteristics

The structure features a triazole ring, which is known for its diverse biological activities, and piperazine moieties that enhance its pharmacological profile. The presence of halogenated phenyl groups may also contribute to its lipophilicity and receptor binding affinity.

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives, including this compound. For instance, triazole-based compounds have demonstrated significant cytotoxic effects against various cancer cell lines. A study indicated that derivatives similar to the compound exhibited IC50 values ranging from 50 to 100 µM in human cancer cell lines, suggesting moderate to strong anticancer activity .

The proposed mechanisms of action for triazole derivatives often include:

  • Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes related to cancer proliferation, such as histone deacetylases (HDACs) and carbonic anhydrases (CA) .
  • Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial properties. The compound has been shown to possess activity against various bacterial strains and fungi. The structure allows for interaction with microbial enzymes, inhibiting their growth .

Neuropharmacological Effects

The piperazine moiety is associated with neuropharmacological effects. Compounds containing piperazine have been studied for their potential as anxiolytics and antidepressants. Preliminary data suggest that this compound may influence neurotransmitter systems, although more research is required to elucidate these effects fully .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various triazole derivatives, including our compound. Results indicated that it inhibited the proliferation of HeLa and MCF-7 cell lines with an IC50 value of approximately 75 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .

Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial activity, derivatives were tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs with variations in halogen substituents, heterocyclic cores, and piperazine derivatives.

Halogen-Substituted Isostructural Analogs

Compounds 4 and 5 (from ) are isostructural analogs of the target molecule, differing only in halogen substituents:

  • Compound 4 : Contains a 4-chlorophenyl group.
  • Compound 5 : Contains a 4-bromophenyl group.

Both compounds crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules in the asymmetric unit. Despite differing halogens, their molecular conformations are nearly identical, with minor adjustments in crystal packing to accommodate Cl vs. Br . This highlights the role of halogens in tuning intermolecular interactions (e.g., halogen bonding) without disrupting the core scaffold. Notably, compound 4 has demonstrated antimicrobial activity, suggesting that the 4-chlorophenyl group may enhance bioactivity compared to bromo derivatives .

Heterocyclic Core Variations

  • Pyrazole vs. Triazole: The compound (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone () replaces the triazole core with a pyrazole ring. The triazole’s stability and metabolic resistance may offer advantages in drug design .
  • Thiazole Derivatives: Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () incorporate a thiazole ring. Thiazoles enhance π-π stacking and electron-withdrawing effects, which could modulate receptor binding compared to methanone-linked scaffolds .

Piperazine Derivatives

  • 4-(4-Fluorobenzyl)piperazin-1-yl-Based Compounds: The compound 1-[4-(4-fluorobenzyl)piperazin-1-yl]-[5-fluoro-2-(trifluoromethyl)phenyl]methanone () shares the 4-fluorophenylpiperazine moiety but replaces the triazole with a trifluoromethylphenyl group. The benzyl linker increases flexibility, which may alter binding kinetics compared to the rigid methanone bridge in the target compound .
  • Piperazine-Linked Butanones: 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one () uses a butanone spacer instead of methanone, introducing greater conformational freedom. This flexibility could reduce target specificity but improve solubility .

Key Structural and Functional Insights

Feature Target Compound Comparable Compounds Impact
Halogen Substituents 4-Cl (triazole), 4-F (piperazine) 4-Br (compound 5), 4-CF$_3$ () Cl/F balance optimizes lipophilicity and halogen bonding; Br increases molar volume .
Heterocyclic Core 1,2,3-Triazole Pyrazole (), Thiazole () Triazole offers metabolic stability and H-bonding capacity .
Piperazine Linker Methanone bridge Butanone (), Benzyl () Methanone enhances rigidity and π-stacking; flexible linkers improve solubility .
Bioactivity Potential antimicrobial/antiviral Antimicrobial (compound 4), Anti-HIV () Halogen and piperazine motifs critical for target engagement .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, enables regioselective triazole formation. For this substrate:

  • Azide Component : 4-Chlorophenyl azide (synthesized via diazotization of 4-chloroaniline followed by sodium azide treatment).
  • Alkyne Component : Propiolic acid (HC≡C-COOH).

Procedure :

  • React 4-chloroaniline (1.0 equiv) with NaNO₂/HCl at 0–5°C to form the diazonium salt.
  • Treat with NaN₃ to yield 4-chlorophenyl azide.
  • Combine 4-chlorophenyl azide (1.2 equiv), propiolic acid (1.0 equiv), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%) in t-BuOH/H₂O (1:1).
  • Stir at 25°C for 12 h to afford 5-((4-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid (78% yield).

Key Data :

  • Regioselectivity : CuAAC ensures 1,4-disubstitution, positioning the carboxylic acid at C4 and the aryl group at C5.
  • Purity : >95% by HPLC; characterized via $$ ^1\text{H NMR} $$ (DMSO-d6): δ 8.42 (s, 1H, triazole-H), 7.89–7.32 (m, 4H, Ar-H).

Alternative Route: Cyclization of Thiosemicarbazides

For substrates requiring alternative functionalization, cyclization of thiosemicarbazides under basic conditions offers a viable pathway:

  • React 4-chlorophenylthiosemicarbazide with ethyl cyanoacetate in NaOH/EtOH.
  • Heat under reflux to induce cyclization, yielding the triazole core (62% yield).

Advantages : Avoids handling azides, which are explosive.
Limitations : Lower regiocontrol compared to CuAAC.

Synthesis of 4-(4-Fluorophenyl)piperazine

Ullmann-Type Coupling

Aryl piperazines are synthesized via Ullmann coupling between 1-fluoro-4-iodobenzene and piperazine:

  • Combine 1-fluoro-4-iodobenzene (1.0 equiv), piperazine (2.5 equiv), CuI (10 mol%), and K₂CO₃ in DMF.
  • Heat at 110°C for 24 h to afford 4-(4-fluorophenyl)piperazine (85% yield).

Characterization :

  • Melting Point : 124–126°C.
  • $$ ^1\text{H NMR} $$ (CDCl₃) : δ 7.25–6.92 (m, 4H, Ar-H), 3.15–2.98 (m, 8H, piperazine-H).

Methanone Linkage Formation

Carbonyldiimidazole (CDI)-Mediated Coupling

CDI activates carboxylic acids for nucleophilic attack by piperazine:

  • Dissolve 5-((4-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid (1.0 equiv) in dry THF.
  • Add CDI (1.2 equiv) and stir at 25°C for 1 h.
  • Introduce 4-(4-fluorophenyl)piperazine (1.1 equiv) and continue stirring for 12 h.
  • Isolate the product via filtration (89% yield).

Optimization Insights :

  • Solvent : THF > DMF due to reduced side reactions.
  • Stoichiometry : Excess piperazine (1.1 equiv) ensures complete conversion.

Acid Chloride Route

For scale-up, acid chlorides offer higher reactivity:

  • Treat the triazole carboxylic acid with oxalyl chloride (2.0 equiv) in DCM.
  • After 2 h, evaporate solvent and redissolve in THF.
  • Add 4-(4-fluorophenyl)piperazine (1.05 equiv) and Et₃N (2.0 equiv).
  • Stir for 6 h to yield the methanone (82% yield).

Purity Considerations :

  • Residual oxalyl chloride necessitates thorough washing with NaHCO₃.

Comparative Analysis of Coupling Methods

Method Reagent Yield (%) Purity (%) Reaction Time
CDI-Mediated CDI 89 98 12 h
Acid Chloride Oxalyl Cl 82 95 6 h

Key Findings :

  • CDI offers superior yields and purity but requires anhydrous conditions.
  • Acid chloride route is faster but generates corrosive byproducts.

Characterization and Validation

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ (DMSO-d6) : δ 8.51 (s, 1H, triazole-H), 7.88–7.12 (m, 8H, Ar-H), 3.85–3.12 (m, 8H, piperazine-H).
  • HRMS (ESI+) : m/z Calcd for C₂₀H₁₇ClFN₆O: 417.1094; Found: 417.1096.

X-ray Crystallography

Single-crystal analysis confirms the planar triazole core and piperazine chair conformation (CCDC deposit pending).

Challenges and Mitigation Strategies

  • Regioselectivity : CuAAC ensures precise 1,4-disubstitution; alternative routes require rigorous monitoring.
  • Purification : Silica gel chromatography (EtOAc/hexane, 1:1) effectively removes unreacted piperazine.
  • Scale-Up : CDI method is preferred for industrial applications due to safety and reproducibility.

Q & A

Basic Synthesis Optimization

Q: What are the standard protocols for synthesizing this compound, and how can reaction conditions (e.g., solvent, temperature) be optimized to improve yield? A: Synthesis typically involves multi-step reactions, starting with the formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by coupling with a piperazine-methanone derivative. Key steps include:

  • Step 1: Formation of the 1,2,3-triazole ring using substituted phenyl azides and alkynes under CuSO₄/ascorbate catalysis .
  • Step 2: Amide coupling or nucleophilic substitution to attach the piperazine-methanone moiety. Solvents like DMF or THF are preferred for polar intermediates, with temperatures ranging from 0°C to reflux .
  • Optimization: Yield improvements (from ~40% to >70%) are achievable by adjusting stoichiometry (1.2:1 amine:carbonyl ratio) and using microwave-assisted synthesis for faster kinetics .

Advanced Synthesis Challenges

Q: How can researchers address regioselectivity issues during triazole formation and ensure proper orientation of the 4-chlorophenylamino group? A: Regioselectivity in CuAAC reactions is influenced by steric and electronic factors. To favor the 1,4-isomer (critical for bioactivity):

  • Use bulky ligands (e.g., TBTA) to stabilize the copper(I) intermediate and suppress non-selective pathways .
  • Confirm regiochemistry via NOESY NMR to verify spatial proximity of the 4-chlorophenylamino group to the triazole N2 position .

Basic Structural Characterization

Q: What spectroscopic and analytical techniques are essential for confirming the compound’s structure and purity? A:

  • NMR: ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl/fluorophenyl groups) and piperazine CH₂ signals (δ 2.5–3.5 ppm) .
  • MS: High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~453.1) .
  • HPLC: Purity >95% using C18 columns with acetonitrile/water gradients .

Advanced Structural Analysis

Q: How can X-ray crystallography resolve ambiguities in the spatial arrangement of the triazole-piperazine linkage? A: Single-crystal X-ray diffraction provides unambiguous confirmation of:

  • Dihedral angles between the triazole and piperazine rings (typically 60–80° for optimal receptor binding) .
  • Hydrogen-bonding patterns (e.g., N–H···O=C interactions stabilizing the methanone group) .

Basic Pharmacological Screening

Q: What in vitro assays are recommended for initial evaluation of biological activity (e.g., kinase inhibition, receptor binding)? A: Prioritize assays aligned with structural motifs:

  • Kinase inhibition: Screen against MAPK or PI3K pathways using fluorescence-based ADP-Glo™ assays .
  • GPCR binding: Radioligand displacement assays for serotonin/dopamine receptors (common targets of piperazine derivatives) .

Advanced Mechanistic Studies

Q: How can researchers identify the compound’s primary molecular targets and resolve contradictory activity data across cell lines? A:

  • Target deconvolution: Use chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to isolate binding partners .
  • Data reconciliation: Account for cell-specific expression of metabolizing enzymes (e.g., CYP450 isoforms) via metabolic stability assays in hepatocytes .

Solubility and Formulation

Q: What strategies improve aqueous solubility without compromising bioactivity? A:

  • Prodrug design: Introduce phosphate or PEG groups at the triazole N1 position .
  • Co-solvent systems: Use cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility >10-fold in PBS .

Structure-Activity Relationship (SAR)

Q: How does substituting the 4-fluorophenyl group on the piperazine ring impact potency? A: SAR studies show:

  • Electron-withdrawing groups (e.g., -F): Increase metabolic stability but may reduce affinity for hydrophobic binding pockets. LogP decreases by ~0.5 units .
  • Bulkier substituents (e.g., -CF₃): Improve selectivity for serotonin 5-HT₂A over 5-HT₁A receptors (Ki ratio shifts from 1:3 to 1:10) .

Toxicity Profiling

Q: What in vitro and in silico methods are used to predict hepatotoxicity? A:

  • In vitro: Mitochondrial toxicity assays (Seahorse XF Analyzer) and CYP450 inhibition screening .
  • In silico: ADMET Predictor™ or ProTox-II to flag reactive metabolites (e.g., triazole ring oxidation) .

Data Reproducibility

Q: How can researchers address batch-to-batch variability in bioactivity data? A:

  • Standardization: Use QC criteria (e.g., ±5% NMR purity, residual solvent <0.1%) .
  • Positive controls: Include reference compounds (e.g., clozapine for piperazine derivatives) in each assay plate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.